Home > Products > Screening Compounds P144777 > 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide - 894063-27-5

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Catalog Number: EVT-3020241
CAS Number: 894063-27-5
Molecular Formula: C18H11F2N5O
Molecular Weight: 351.317
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives

  • Compound Description: This series of compounds shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. These derivatives were synthesized and tested for antimicrobial activity. []
  • Relevance: These compounds are structurally related to 2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide through the presence of the [, , ]triazolo[4,3-b]pyridazine core linked to a phenyl ring and substituted with a benzamide group. The primary structural difference lies in the substitution pattern on the benzamide ring and the presence of a methyl group on the triazolopyridazine moiety instead of a fluorine atom.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aryl sulfonamide derivatives

  • Compound Description: This group of compounds, synthesized alongside the benzamide derivatives mentioned above, also exhibits antimicrobial activity. []
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine and phenyl ring system with 2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. The key distinction lies in the replacement of the benzamide moiety with an aryl sulfonamide group.

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

  • Compound Description: This compound, also known as 1632, acts as a small-molecule inhibitor of the LIN28 protein, impacting the maturation of the let-7 microRNA and demonstrating potential anticancer activity. [, ]
  • Relevance: 1632 exhibits significant structural similarity to 2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. Both compounds share the [, , ]triazolo[4,3-b]pyridazine scaffold linked to a phenyl ring, further substituted with an acetamide group. The primary difference lies in the substitution pattern on the phenyl ring and the triazolopyridazine moiety.

This list highlights the structural diversity within the [, , ]triazolo[4,3-b]pyridazine class of compounds and their potential applications in various therapeutic areas.

Overview

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound that belongs to the class of organic compounds known as phenylpyridazines. This compound features a complex molecular structure that includes a benzamide group and a triazolo-pyridazine moiety. It is primarily recognized for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.

Source: The compound is synthesized through various chemical methods and has been explored in scientific literature for its biological activity, particularly against cancer cell lines.

Classification: This compound falls under the category of organoheterocyclic compounds, specifically classified as a pyridazine derivative. Its structural complexity places it among small molecules with potential pharmaceutical applications.

Synthesis Analysis

The synthesis of 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step synthetic routes that include:

  1. Formation of the Triazolo-Pyridazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazine derivatives.
  2. Introduction of the Benzamide Group: The benzamide functionality is introduced by acylating an amine with a suitable benzoyl chloride or an equivalent reagent.
  3. Fluorination: The introduction of fluorine atoms at the 2 and 6 positions on the aromatic ring can be accomplished using fluorinating agents or through electrophilic aromatic substitution reactions.

Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can be described by its chemical formula C20H17F2N5OC_{20}H_{17}F_2N_5O.

Structural Data:

  • Molecular Weight: Approximately 343.38 g/mol
  • IUPAC Name: N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
  • SMILES Representation: CN(C(C)=O)C1=CC=CC(=C1)C1=NN=C2C=CC(=NN12)C1=CC=CC=C1
  • InChI Key: ALBWBHNFOJJMCV-UHFFFAOYSA-N

The structure exhibits a complex arrangement of rings and substituents that contribute to its biological activity.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for amides and heterocycles:

  1. Nucleophilic Substitution: The presence of the amide group allows for nucleophilic attack at the carbonyl carbon under appropriate conditions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions due to their electron-rich nature.
  3. Dehydrohalogenation: If halogenated intermediates are present during synthesis, elimination reactions can occur leading to unsaturated systems.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide primarily involves inhibition of specific kinases involved in cell signaling pathways related to cancer proliferation.

Process:

  1. Binding to Kinase Domain: The compound likely binds to the ATP-binding site of target kinases.
  2. Inhibition of Phosphorylation: By preventing ATP from binding, it inhibits the phosphorylation of downstream targets involved in cell growth and survival.
  3. Induction of Apoptosis: This inhibition can lead to programmed cell death in cancer cells.

Data from preclinical studies suggest that such compounds can effectively reduce tumor growth in xenograft models.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility may vary based on solvent polarity; polar solvents often enhance solubility for similar compounds.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles or electrophiles depending on functional groups present.

Relevant analyses such as melting point determination and chromatographic techniques (e.g., HPLC) are essential for characterizing purity and identity.

Applications

The scientific uses of 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide include:

  1. Anticancer Research: Investigated as a potential therapeutic agent targeting specific cancers through kinase inhibition.
  2. Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  3. Biological Studies: Utilized in studies examining cellular signaling pathways related to cancer progression.

Properties

CAS Number

894063-27-5

Product Name

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

IUPAC Name

2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Molecular Formula

C18H11F2N5O

Molecular Weight

351.317

InChI

InChI=1S/C18H11F2N5O/c19-13-5-2-6-14(20)17(13)18(26)22-12-4-1-3-11(9-12)15-7-8-16-23-21-10-25(16)24-15/h1-10H,(H,22,26)

InChI Key

WKVLDTXRCAHVDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.